Rilzabrutinib, (Z)-

Catalog No.
S878386
CAS No.
1575596-29-0
M.F
C36H40FN9O3
M. Wt
665.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rilzabrutinib, (Z)-

CAS Number

1575596-29-0

Product Name

Rilzabrutinib, (Z)-

IUPAC Name

(Z)-2-[(3R)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile

Molecular Formula

C36H40FN9O3

Molecular Weight

665.8 g/mol

InChI

InChI=1S/C36H40FN9O3/c1-36(2,45-15-13-43(14-16-45)26-21-48-22-26)18-24(19-38)35(47)44-12-6-7-25(20-44)46-34-31(33(39)40-23-41-34)32(42-46)29-11-10-28(17-30(29)37)49-27-8-4-3-5-9-27/h3-5,8-11,17-18,23,25-26H,6-7,12-16,20-22H2,1-2H3,(H2,39,40,41)/b24-18-/t25-/m1/s1

InChI Key

LCFFREMLXLZNHE-IURUZKCNSA-N

SMILES

Array

Canonical SMILES

CC(C)(C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7

Isomeric SMILES

CC(C)(/C=C(\C#N)/C(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7

The exact mass of the compound Rilzabrutinib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Rilzabrutinib is a highly selective, reversible covalent Bruton's tyrosine kinase (BTK) inhibitor developed for immune-mediated diseases such as immune thrombocytopenia (ITP) [1]. While the active pharmaceutical ingredient (API) is predominantly the (E)-isomer, the synthesis of the cyanoacrylamide pharmacophore inherently produces a mixture of stereoisomers [2]. Rilzabrutinib, (Z)- (CAS: 1575596-29-0) represents the isolated Z-isomer. For procurement professionals and analytical chemists, securing the stereopure (Z)-isomer is critical for validating chiral chromatography methods, monitoring API purity, and conducting pharmacokinetic interconversion studies, as the compound exhibits distinct in vivo isomerization dynamics and a pH-dependent BCS Class IV solubility profile [1].

Substituting the isolated (Z)-isomer with a crude E/Z mixture or a closely related in-class analog like ibrutinib critically compromises both API manufacturing workflows and pharmacokinetic profiling [1]. The standard Knoevenagel condensation used in rilzabrutinib synthesis yields a 9:1 E/Z mixture, necessitating rigorous HPLC purification to isolate the API[1]. Using an uncharacterized crude mixture instead of the pure (Z)-isomer standard prevents accurate quantification of the Z-impurity, which must be strictly controlled in the final formulation. Furthermore, because the (Z)-isomer undergoes rapid in vivo interconversion to the (E)-isomer while maintaining comparable pharmacological activity, substituting it with irreversible BTK inhibitors or non-isomer-specific standards completely invalidates in vivo pharmacokinetic modeling and target occupancy assays [2].

Chromatographic Resolution of the 9:1 E/Z Synthetic Mixture

The late-stage Knoevenagel condensation in the rilzabrutinib synthetic route produces a 9:1 mixture of E and Z isomers [1]. Isolating the active (E)-isomer requires specialized chiral chromatography. Procuring the pure (Z)-isomer provides the exact quantitative reference standard required to calibrate Chiralpak IC HPLC systems, ensuring the Z-isomer impurity is accurately quantified and separated from the API [1].

Evidence DimensionStereoisomeric ratio in crude synthesis
Target Compound DataPure (Z)-isomer reference standard (0% E-isomer baseline)
Comparator Or BaselineCrude synthetic Knoevenagel product (90% E-isomer / 10% Z-isomer)
Quantified DifferenceEnables exact calibration to detect and separate the Z-isomer impurity from the final API
ConditionsChiralpak IC HPLC purification monitoring

Without the pure (Z)-isomer standard, manufacturers cannot validate the chiral separation efficiency required to achieve regulatory-grade API purity.

In Vivo Isomerization and Pharmacokinetic Modeling

Pharmacokinetic studies reveal that the (Z)-isomer of rilzabrutinib undergoes significant in vivo interconversion to the (E)-isomer following oral administration in mammalian models [1]. Despite this conversion, both the E and Z isomers demonstrate comparable pharmacological activity against BTK [1]. Procuring the isolated (Z)-isomer is essential for conducting precise ADME profiling, as it allows researchers to quantify the exact rate of Z-to-E interconversion.

Evidence DimensionIn vivo isomeric stability
Target Compound Data(Z)-isomer (undergoes rapid in vivo conversion to E-isomer)
Comparator Or Baseline(E)-isomer (maintains structural stability in vivo)
Quantified DifferenceComparable pharmacological activity despite distinct ADME interconversion profiles
ConditionsOral dosing in mammalian pharmacokinetic models (rats/humans)

Procuring the exact (Z)-isomer is mandatory for CROs and developers needing to map the complex in vivo interconversion dynamics of rilzabrutinib formulations.

Reversible Covalent Binding vs. First-Generation Inhibitors

Like the (E)-isomer, the core rilzabrutinib scaffold features a reversible covalent binding mechanism targeting the Cys481 residue of BTK, achieving an IC50 of approximately 1.3 nM [1]. In contrast to first-generation irreversible inhibitors like ibrutinib, rilzabrutinib maintains a slow off-rate (retaining approximately 79% BTK binding at 18 hours post-washout) while avoiding permanent kinase inactivation . This reversibility prevents the off-target platelet aggregation issues commonly associated with ibrutinib, providing a highly differentiated baseline for immune-mediated disease models[1].

Evidence DimensionKinase binding mechanism and target retention
Target Compound DataRilzabrutinib scaffold (IC50 ~1.3 nM, reversible covalent, 79% retention at 18h)
Comparator Or BaselineIbrutinib (Irreversible covalent binding)
Quantified DifferenceEliminates permanent kinase inactivation while maintaining nanomolar potency
ConditionsIn vitro BTK enzymatic assay and PBMC washout models

Select this compound over older irreversible inhibitors to study prolonged BTK suppression without triggering irreversible off-target hematological toxicities.

Co-Solvent Formulation Requirements for BCS Class IV Bioavailability

Rilzabrutinib is classified as a BCS Class IV compound, characterized by high hydrophobicity, low permeability, and pH-dependent solubility[1]. Standard aqueous buffers are insufficient for in vivo dosing. To achieve a working solubility of 2.08 mg/mL or greater, the compound must be formulated using specific co-solvent systems, such as a sequential mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline .

Evidence DimensionIn vivo formulation solubility
Target Compound Data≥2.08 mg/mL in optimized co-solvent system
Comparator Or BaselineStandard aqueous buffer (Insoluble / sub-therapeutic exposure)
Quantified DifferenceRequires 10% DMSO + PEG300/Tween-80 system to achieve >2 mg/mL solubility
ConditionsPreclinical in vivo formulation preparation

Buyers must anticipate the need for complex co-solvent systems to overcome the compound's BCS Class IV solubility limits during preclinical in vivo testing.

Chiral Chromatography Calibration and API Quality Control

Directly utilizing the pure (Z)-isomer as a quantitative reference standard to calibrate Chiralpak IC HPLC columns, ensuring the E/Z mixture from the Knoevenagel condensation is properly resolved and API purity is maintained[1].

Pharmacokinetic Interconversion Studies

Deploying the (Z)-isomer in mammalian ADME models to quantify the rate of Z-to-E in vivo isomerization and assess its impact on sustained BTK target occupancy [2].

Reversible Covalent Kinase Inhibitor Benchmarking

Using the rilzabrutinib scaffold as a baseline in biochemical assays to compare the efficacy and off-target safety of reversible covalent binding versus irreversible inhibitors like ibrutinib [3].

BCS Class IV Formulation Development

Utilizing the compound in excipient screening and co-solvent optimization studies (e.g., testing PEG300/Tween-80 mixtures) to improve the oral bioavailability of highly hydrophobic, pH-dependent kinase inhibitors .

XLogP3

3.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

665.32381433 Da

Monoisotopic Mass

665.32381433 Da

Heavy Atom Count

49

UNII

0975516WHA

Drug Indication

Treatment of immune thrombocytopenia

KEGG Target based Classification of Drugs

Protein kinases
Non-receptor tyrosine kinases
Tec family
BTK [HSA:695] [KO:K07370]

Other CAS

1575591-66-0

Wikipedia

Rilzabrutinib

Use Classification

Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 07-21-2023

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